
Chemical and physical properties of Ethyl 2-(2-
cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenyl)acetate

Cat. No.: B183921 Get Quote

In-Depth Technical Guide to Ethyl 2-(2-
cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of

Ethyl 2-(2-cyanophenyl)acetate, alongside plausible experimental protocols for its synthesis

and characterization. Due to the limited availability of published data for this specific

compound, this guide combines known information with established chemical principles to offer

a robust resource for research and development.

Core Chemical and Physical Properties
Ethyl 2-(2-cyanophenyl)acetate is an organic compound featuring a benzene ring substituted

with a cyanomethyl group and an ethyl ester. Its bifunctional nature, containing both a nitrile

and an ester group, makes it a potentially valuable intermediate in organic synthesis,

particularly for the construction of heterocyclic compounds and other complex molecular

architectures.
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Identifier Value

IUPAC Name Ethyl 2-(2-cyanophenyl)acetate

CAS Number 67237-76-7

Molecular Formula C₁₁H₁₁NO₂

Molecular Weight 189.21 g/mol

Physical Properties
The empirical physical data for Ethyl 2-(2-cyanophenyl)acetate is sparse in publicly

accessible literature. The following table includes known data and predicted values based on

its chemical structure.

Property Value Source

Boiling Point 289.8 ± 15.0 °C at 760 mmHg --INVALID-LINK--

Melting Point Not available -

Density Predicted: ~1.1 g/cm³ -

Solubility

Expected to be soluble in

common organic solvents

(e.g., ethanol, diethyl ether,

ethyl acetate) and sparingly

soluble in water.

-

Synthesis and Experimental Protocols
A plausible and common route for the synthesis of Ethyl 2-(2-cyanophenyl)acetate involves a

two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2-cyanophenyl)acetic

acid, followed by its esterification.
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Step 1: Synthesis of 2-(2-cyanophenyl)acetic acid

Step 2: Fischer Esterification

2-Cyanobenzyl cyanide

Acid or Base Hydrolysis
(e.g., aq. HCl or NaOH)

Reactant

2-(2-cyanophenyl)acetic acid

Product

2-(2-cyanophenyl)acetic acid

Ethanol (excess)
Acid Catalyst (e.g., H₂SO₄)

Reactants

Ethyl 2-(2-cyanophenyl)acetate

Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for Ethyl 2-(2-cyanophenyl)acetate.

Protocol 1: Synthesis of 2-(2-cyanophenyl)acetic acid
via Hydrolysis
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This protocol describes the acid-catalyzed hydrolysis of 2-cyanobenzyl cyanide. This method is

a standard procedure for converting nitriles to carboxylic acids[1][2].

Materials:

2-Cyanobenzyl cyanide

Concentrated Hydrochloric Acid (HCl)

Water (H₂O)

Diethyl ether or Ethyl acetate (for extraction)

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-

cyanobenzyl cyanide.

Slowly add a 6M aqueous solution of hydrochloric acid. An excess of the acid is typically

used.

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

After the reaction is complete (typically several hours), cool the mixture to room temperature.

Transfer the cooled mixture to a separatory funnel and extract the aqueous phase with an

organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

Combine the organic extracts and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield crude 2-(2-cyanophenyl)acetic acid.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

water or a mixture of organic solvents).

Protocol 2: Fischer Esterification to Ethyl 2-(2-
cyanophenyl)acetate
This protocol details the acid-catalyzed esterification of 2-(2-cyanophenyl)acetic acid with

ethanol. The Fischer esterification is a classic and widely used method for preparing esters[3]

[4][5][6][7].

Materials:

2-(2-cyanophenyl)acetic acid

Absolute Ethanol (C₂H₅OH)

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Ethyl acetate (for extraction)

Anhydrous sodium sulfate or magnesium sulfate

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

Dissolve 2-(2-cyanophenyl)acetic acid in a large excess of absolute ethanol in a round-

bottom flask equipped with a magnetic stirrer and a reflux condenser.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the mixture to reflux and maintain for several hours. The reaction should be monitored

by TLC until the starting carboxylic acid is consumed.

After completion, cool the reaction mixture to room temperature and remove the excess

ethanol using a rotary evaporator.

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter the solution and concentrate it under reduced pressure to obtain the crude Ethyl 2-(2-
cyanophenyl)acetate.

The product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization
While experimental spectra for Ethyl 2-(2-cyanophenyl)acetate are not widely available, its

structure allows for the prediction of characteristic spectroscopic features.
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Molecular Structure

Expected Spectroscopic Signatures

Ethyl 2-(2-cyanophenyl)acetate

¹H & ¹³C NMR:
- Aromatic protons (7-8 ppm)

- Methylene protons (~3.7 ppm)
- Ethyl group signals

- Carbonyl carbon (~170 ppm)
- Nitrile carbon (~117 ppm)

Predicts

IR Spectroscopy:
- C≡N stretch (2220-2260 cm⁻¹)
- C=O stretch (1735-1750 cm⁻¹)

- C-O stretch (~1200 cm⁻¹)

Predicts

Mass Spectrometry:
- Molecular ion peak (m/z 189)

- Loss of ethoxy group (-OC₂H₅, m/z 144)
- Loss of ethyl group (-C₂H₅, m/z 160)

Predicts

Click to download full resolution via product page

Caption: Predicted spectroscopic signatures for Ethyl 2-(2-cyanophenyl)acetate.

Predicted ¹H and ¹³C NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons,

the methylene protons adjacent to the phenyl ring, and the ethyl ester group.

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm.

Methylene Protons (-CH₂-): A singlet around 3.7-4.0 ppm.

Ethyl Group: A quartet for the -OCH₂- protons around 4.1-4.3 ppm and a triplet for the -

CH₃ protons around 1.2-1.4 ppm.

¹³C NMR: The carbon NMR spectrum should display distinct signals for all 11 carbon atoms.

Carbonyl Carbon (-C=O): A signal in the range of 168-172 ppm.
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Nitrile Carbon (-C≡N): A signal around 115-120 ppm.

Aromatic Carbons: Multiple signals between 125-140 ppm.

Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

Ethyl Group Carbons: Signals for -OCH₂- around 60-62 ppm and for -CH₃ around 14 ppm.

Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong absorption bands of the nitrile and ester

functional groups.

C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹[8].

C=O Stretch (Ester): A strong, sharp absorption band between 1735-1750 cm⁻¹[9][10][11].

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak

and characteristic fragmentation patterns for an ethyl ester.

Molecular Ion (M⁺): A peak at m/z = 189.

Primary Fragments:

Loss of the ethoxy radical (•OC₂H₅) to give a fragment at m/z = 144.

Loss of an ethyl radical (•C₂H₅) resulting in a peak at m/z = 160.

A base peak corresponding to a stable acylium ion or a tropylium-like cation could also be

anticipated[12][13][14][15].
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Reactivity and Potential Applications
The chemical reactivity of Ethyl 2-(2-cyanophenyl)acetate is dictated by its three main

functional components: the nitrile group, the ester group, and the activated methylene bridge.

Potential Reactions

Ethyl 2-(2-cyanophenyl)acetate

Hydrolysis of Ester
(forms carboxylic acid)

Reduction of Nitrile
(forms primary amine)

Alkylation/Acylation at Methylene Bridge
(forms substituted derivatives)

Hydrolysis of Nitrile
(forms carboxamide/carboxylic acid)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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